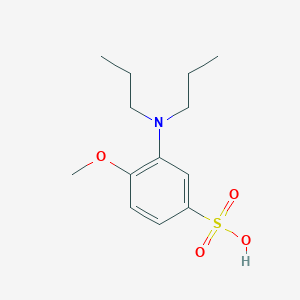
Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt
Overview
Description
Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt, also known as ATP-gamma-S, is a substrate and inhibitor of ATP-dependent enzyme systems . It has a molecular weight of 547.1 Da . It is a stable analog of ATP that acts as a potent agonist of G protein-coupled P2Y2 and P2Y11 receptors .
Synthesis Analysis
This compound is formed by the hydrolysis of ATP in tissue by adenosine triphosphatase . It is rapidly converted back to ATP via oxidative phosphorylation in mitochondria .Molecular Structure Analysis
The molecular formula of this compound is C10H12Li4N5O12P3S . The InChI representation of the molecule isInChI=1S/C10H16N5O12P3S.4Li/c11-8-5-9 (13-2-12-8)15 (3-14-5)10-7 (17)6 (16)4 (25-10)1-24-28 (18,19)26-29 (20,21)27-30 (22,23)31;;;;/h2-4,6-7,10,16-17H,1H2, (H,18,19) (H,20,21) (H2,11,12,13) (H2,22,23,31);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 . Chemical Reactions Analysis
This compound is hydrolyzed very slowly by phosphatases and most ATPases . It has been used to identify kinase substrates and has been implemented as a reagent in the synthesis of DNA N-acetylglucosamine analogs .Physical And Chemical Properties Analysis
The compound has a molecular weight of 547.1 g/mol . It is formed by the hydrolysis of ATP in tissue by adenosine triphosphatase and is rapidly converted back to ATP via oxidative phosphorylation in mitochondria .Scientific Research Applications
P2 Purinergic Receptor Agonist
ATPγS tetralithium salt is a P2 purinergic receptor agonist . P2 receptors are a class of purinergic receptors, G protein-coupled receptors that are stimulated by ATP. They play significant roles in neurological processes, cardiovascular and respiratory systems, and immune response .
Nonhydrolyzable ATP Analog
ATPγS tetralithium salt is a nonhydrolyzable analog of ATP . This means it can mimic ATP’s actions but is resistant to enzymatic degradation, making it useful in biological studies where the rapid degradation of ATP can complicate the interpretation of results .
Nucleotide Hydrolysis
Adenosine 5’-O-(3-thio)triphosphate (ATPγS) is a substrate for the nucleotide hydrolysis . This means it can participate in reactions where a nucleotide is broken down into its constituent parts, a process that is fundamental to many biological processes .
RNA Unwinding
ATPγS is involved in RNA unwinding activities of eukaryotic translation initiation factor elF4A . This process is crucial for the initiation of protein synthesis in eukaryotic cells .
Structural Studies
ATPγS has been used in structural studies of protein-DNA interactions. For example, it was used in a study examining the structure of recA protein-DNA filaments .
Neuroscience Research
ATPγS has been implicated in neuroscience research, specifically in studies examining the activation of vasopressin neurons via retrograde trans-neuronal-glial stimulation of excitatory GABA circuits .
Mechanism of Action
Target of Action
ATPgammaS tetralithium salt, also known as Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt, is a potent agonist of G protein-coupled P2Y2 and P2Y11 receptors . These receptors are part of the P2Y receptor family, which consists of 8 human subtypes .
Mode of Action
ATPgammaS tetralithium salt interacts with its targets, the P2Y2 and P2Y11 receptors, by mimicking the action of ATP . It is a nonhydrolyzable analog of ATP , meaning it resists breakdown and thus can have a prolonged effect on its target receptors.
Biochemical Pathways
The activation of P2Y2 and P2Y11 receptors by ATPgammaS tetralithium salt can influence various biochemical pathways. These receptors are known to control levels of extracellular nucleotides and nucleosides, and intracellular signaling pathways . .
Pharmacokinetics
It is known to be soluble in water up to 50 mm , which could influence its bioavailability.
Result of Action
The activation of P2Y2 and P2Y11 receptors by ATPgammaS tetralithium salt can lead to various molecular and cellular effects. For instance, it has been shown to enhance intrinsic fluorescence and induce aggregation, which increases the activity of spinach Rubisco activase . It also attenuates inflammatory response with decreased accumulation of cells and proteins in bronchoalveolar lavage and reduces neutrophil infiltration and extravasation of Evans blue albumin dye into lung tissue .
Action Environment
Given that it is a nonhydrolyzable analog of atp , it may be more resistant to degradation in various environments compared to ATP
Safety and Hazards
The compound is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include moving out of the dangerous area, washing off with soap and plenty of water in case of skin contact, flushing eyes with water as a precaution in case of eye contact, and never giving anything by mouth to an unconscious person .
Future Directions
The compound offers potential applications in studying enzymatic reactions and nucleotide chemistry. It has been used to identify kinase substrates, has been implemented as a reagent in the synthesis of DNA N-acetylglucosamine analogs, and can serve as a substrate for the RNA-stimulated nucleotide hydrolysis and RNA unwinding activities of eukaryotic initiation factor-4A .
properties
IUPAC Name |
tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O12P3S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQFDOIBOYDYKH-KWIZKVQNSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Li4N5O12P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052834 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), P'-anhydride with phosphorothioic acid, lithium salt (1:4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |
CAS RN |
93839-89-5 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093839895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), P'-anhydride with phosphorothioic acid, lithium salt (1:4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you provide an example of how ATPγS affects a specific protein's activity?
A1: ATPγS inhibits the ATPase activity of the Escherichia coli RecA protein, essential for DNA repair and recombination []. This inhibition is time-dependent, suggesting a two-step binding mechanism involving an initial rapid binding followed by a slower isomerization to a higher-affinity state [].
Q2: Does ATPγS always act as an inhibitor?
A2: Not necessarily. ATPγS can activate certain proteins. For example, it stimulates both prostaglandin E2 production and Ca2+ influx in rat thymic epithelial cells by activating phospholipase A2 [].
Q3: How does ATPγS affect HIV-1 virions?
A3: Research suggests that ATPγS disrupts the structural integrity of the HIV-1 virion core, impacting its infectivity []. This effect is attributed to the disruption of virion-associated Hsp70's catalytic activity, highlighting a potential role of Hsp70 in maintaining virion core stability [].
Q4: What is the molecular formula and weight of ATPγS?
A4: The molecular formula of ATPγS is C10H12N5O13P3S • 4Li. The molecular weight is 589.1 g/mol.
Q5: Is ATPγS stable in all experimental conditions?
A5: While ATPγS is considered a relatively stable ATP analogue, its stability can be influenced by factors like pH, temperature, and the presence of divalent cations. Researchers should optimize experimental conditions to minimize potential hydrolysis.
Q6: Can ATPγS be used to study the kinetics of enzymatic reactions?
A6: Yes, ATPγS can be a valuable tool for studying enzymatic mechanisms. The fact that it can be hydrolyzed by some enzymes, albeit slowly, allows researchers to investigate individual steps in reaction pathways []. This is particularly useful for identifying rate-limiting steps, as demonstrated in studies on the RecA protein [].
Q7: Has computational chemistry been used to study ATPγS?
A7: While the provided research doesn't explicitly mention computational studies on ATPγS, such techniques can be valuable for exploring its binding interactions with target proteins and understanding the structural basis of its activity.
Q8: How do structural modifications to the ATPγS molecule affect its activity?
A8: Modifying the structure of ATPγS can significantly impact its binding affinity and biological activity. For example, replacing the oxygen atom in the gamma-phosphate group with sulfur alters its hydrolysis rate and can influence its interaction with specific enzymes [].
Q9: How can the stability of ATPγS be improved for experimental or therapeutic applications?
A9: Strategies to improve ATPγS stability might include optimizing storage conditions, using appropriate buffers, or developing novel formulations that protect the molecule from degradation.
Q10: Are there specific safety regulations for handling ATPγS?
A10: Researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols when handling ATPγS. While not inherently dangerous, like many laboratory reagents, it should be handled with care.
Q11: Can you give an example of an in vitro assay where ATPγS has been used effectively?
A11: ATPγS has been used in fluorescence anisotropy assays to study the binding of the adeno-associated virus Rep40 helicase to DNA []. The results showed that ATPγS was required for the cooperative binding of the helicase to DNA, highlighting the coupling between nucleotide binding and DNA binding [].
Q12: Are there examples of in vivo studies using ATPγS?
A12: Yes, one study demonstrated that ATPγS administration in a murine model of acute lung injury attenuated inflammatory responses and reduced pulmonary edema []. These findings suggest a potential protective role of purinergic receptor stimulation in this condition [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




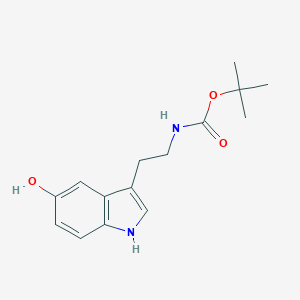

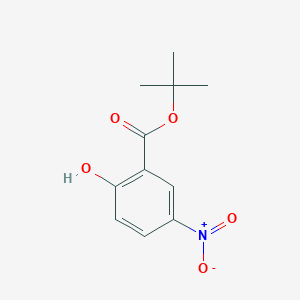

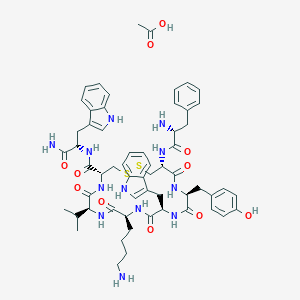


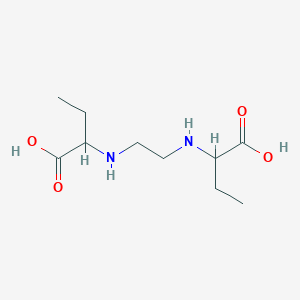
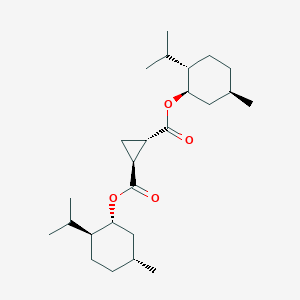
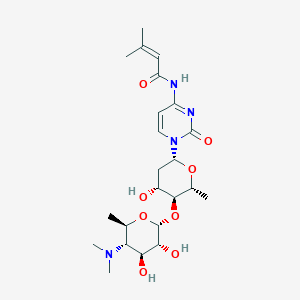

![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)
